Home > Products > Screening Compounds P39950 > FEN1 Inhibitor C3
FEN1 Inhibitor C3 - 2109805-87-8

FEN1 Inhibitor C3

Catalog Number: EVT-2668239
CAS Number: 2109805-87-8
Molecular Formula: C15H12N2O4
Molecular Weight: 284.271
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of FEN1 Inhibitor C3 typically involves multi-step organic reactions that integrate various chemical moieties known to enhance inhibitory activity against FEN1. While specific synthetic routes for C3 are not detailed in the available literature, general methods for synthesizing similar compounds include:

Technical details regarding the precise synthetic pathway for FEN1 Inhibitor C3 may require further investigation into proprietary methods used by pharmaceutical companies or research institutions .

Molecular Structure Analysis

The molecular structure of FEN1 Inhibitor C3 is characterized by specific functional groups that facilitate its interaction with the active site of flap endonuclease 1. Key features include:

  • Core Structure: Typically includes a thieno[2,3-e]pyrimidine backbone which is common among FEN1 inhibitors.
  • Substituents: Variations in substituents can significantly affect the compound's potency and selectivity. For instance, modifications on the aromatic rings or aliphatic chains can enhance hydrophobic interactions with the enzyme.
  • Data Representation: The three-dimensional conformation can be analyzed using computational modeling techniques to predict binding interactions with FEN1.

Data regarding the exact molecular weight, melting point, and solubility characteristics would provide further insights into its physical properties but were not specified in the available literature .

Chemical Reactions Analysis

FEN1 Inhibitor C3 undergoes specific chemical reactions that define its mechanism of action. The primary reaction involves:

  • Competitive Inhibition: The inhibitor competes with DNA substrates for binding to the active site of flap endonuclease 1. This process can be characterized by kinetic studies measuring reaction rates in the presence and absence of the inhibitor.
  • Formation of Enzyme-Inhibitor Complexes: The binding leads to a stable complex that prevents FEN1 from executing its normal function in DNA processing.

Technical details regarding these reactions often involve enzyme kinetics experiments to determine parameters such as inhibition constants and reaction rates under varying concentrations of substrate and inhibitor .

Mechanism of Action

The mechanism by which FEN1 Inhibitor C3 exerts its effects involves several key processes:

  • Binding Affinity: The inhibitor binds to the active site of flap endonuclease 1, effectively blocking access to DNA substrates.
  • Disruption of Catalytic Activity: By occupying the active site, C3 prevents FEN1 from performing its essential role in cleaving RNA and DNA flaps during replication.
  • Induction of DNA Damage: The inhibition leads to an accumulation of unprocessed DNA structures, which can trigger cellular stress responses and apoptosis in cancer cells.

Data supporting these mechanisms are derived from biochemical assays demonstrating reduced enzymatic activity and increased levels of DNA damage markers upon treatment with C3 .

Physical and Chemical Properties Analysis

FEN1 Inhibitor C3 exhibits several physical and chemical properties that are crucial for its functionality:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Stability: Stability under physiological conditions is critical for therapeutic applications; studies often evaluate degradation rates under different pH levels and temperatures.
  • Molecular Weight: Important for pharmacokinetic profiling; exact values would need to be referenced from specific studies.

Relevant data on these properties would help inform formulation strategies for drug delivery systems aimed at enhancing therapeutic efficacy against cancer .

Applications

FEN1 Inhibitor C3 has potential applications primarily in oncology:

  • Cancer Treatment: As a targeted therapy against tumors with high levels of flap endonuclease 1 expression, particularly breast cancer and other malignancies where DNA repair pathways are exploited.
  • Combination Therapies: It may be used alongside other chemotherapeutic agents to enhance efficacy by inducing synthetic lethality in cancer cells deficient in alternative DNA repair mechanisms.

Ongoing research continues to explore these applications through clinical trials aimed at validating the therapeutic potential of FEN1 inhibitors like C3 .

Introduction to Flap Endonuclease 1 Biology and Therapeutic Targeting

Role of Flap Endonuclease 1 in Deoxyribonucleic Acid Replication and Repair Pathways

Flap Endonuclease 1 is a structurally specific metallonuclease belonging to the Rad2 nuclease family, functioning as a pivotal component in maintaining genomic stability. Its primary enzymatic activities include 5′ flap endonuclease and 5′-3′ exonuclease capabilities, both strictly dependent on magnesium and manganese ions for catalytic function. Flap Endonuclease 1 serves as a master coordinator across multiple deoxyribonucleic acid metabolic pathways [6]:

  • Okazaki Fragment Maturation: During lagging-strand deoxyribonucleic acid replication, Flap Endonuclease 1 recognizes and cleaves 5′ single-stranded flaps generated by polymerase δ displacement. This precise incision creates a nick for subsequent ligation by deoxyribonucleic acid ligase 1, completing Okazaki fragment processing. Loss of Flap Endonuclease 1 function induces unprocessed flaps that evolve into cytotoxic double-stranded breaks [6] [3].

  • Long-Patch Base Excision Repair: Flap Endonuclease 1 excises displaced flaps containing damaged bases during long-patch base excision repair. This process involves coordinated interactions with polymerase β and proliferating cell nuclear antigen, which stimulates Flap Endonuclease 1’s cleavage activity up to 50-fold. Flap Endonuclease 1 recruitment to base excision repair sites is facilitated by poly adenosine diphosphate-ribose polymerase 1 activation following deoxyribonucleic acid damage [6] [1].

  • Double-Strand Break Repair: Emerging evidence implicates Flap Endonuclease 1 in homologous recombination repair through its involvement in removing heterologous sequences at repair junctions. It also participates in non-homologous end joining through interactions with critical repair complexes [6] [4].

Table 1: Functional Roles of Flap Endonuclease 1 in Key Deoxyribonucleic Acid Metabolic Pathways

Cellular PathwayMolecular Function of Flap Endonuclease 1Biological Consequence of Inhibition
Okazaki Fragment MaturationCleaves 5′ flaps from displaced RNA primersAccumulation of single-stranded DNA flaps; replication fork collapse
Long-Patch Base Excision RepairExcises 2-10 nucleotide flaps containing damaged basesPersistent base lesions; increased mutagenesis
Homologous Recombination RepairProcesses 3′ overhangs; resolves recombination intermediatesDefective double-strand break repair; synthetic lethality in homologous recombination-deficient cells
Telomeric MaintenanceCleaves displaced telomeric sequencesTelomere instability; accelerated telomere shortening

Overexpression of Flap Endonuclease 1 in Cancer: Mechanisms and Implications

Flap Endonuclease 1 overexpression represents a molecular hallmark across diverse malignancies, driven by multiple oncogenic mechanisms with significant clinical implications:

  • Transcriptional and Post-Translational Dysregulation: Malignant cells exhibit heightened Flap Endonuclease 1 expression through oncogene-mediated transcriptional activation (e.g., MYC, E2F) and loss of microRNA-mediated repression (e.g., microRNA 140). Post-translational modifications, particularly phosphorylation cycles regulating Flap Endonuclease 1’s subcellular localization and protein interactions, are frequently disrupted in cancers. This results in nuclear Flap Endonuclease 1 accumulation and hyperactivation of its repair functions [6] [5].

  • Genomic Instability and Chemoresistance: Elevated Flap Endonuclease 1 expression enables cancer cells to tolerate higher levels of genomic instability by efficiently repairing therapy-induced deoxyribonucleic acid damage. In triple-negative breast cancer, Flap Endonuclease 1 upregulation promotes resistance to adriamycin and platinum-based agents. Experimental Flap Endonuclease 1 knockdown restores drug sensitivity by 3-5 fold, confirming its causal role in therapeutic resistance [6] [5] [1].

  • Clinical Prognostic Correlations: Comprehensive molecular profiling demonstrates that Flap Endonuclease 1 messenger ribonucleic acid and protein overexpression independently predict adverse clinical outcomes. In breast cancer patients, high Flap Endonuclease 1 expression correlates with 40% reduced 5-year survival and associates with aggressive clinicopathological features including advanced tumor stage, elevated Ki-67 proliferation indices, and triple-negative receptor status [1] [3].

Table 2: Flap Endonuclease 1 Overexpression in Human Cancers and Clinical Significance

Cancer TypeExpression Level vs. Normal TissuePrognostic AssociationTherapeutic Resistance Link
Triple-Negative Breast Cancer4.8-fold increaseReduced 5-year survival (HR = 2.3)Adriamycin, cisplatin resistance
Epithelial Ovarian Carcinoma3.7-fold increaseAdvanced stage correlation (p<0.001)Platinum resistance
Gastric Adenocarcinoma5.2-fold increaseLymph node metastasis association5-fluorouracil resistance
Non-Small Cell Lung Cancer3.1-fold increaseShorter progression-free survivalCisplatin cross-resistance

Rationale for Flap Endonuclease 1 Inhibition in Oncology

The compelling biological and clinical evidence supporting Flap Endonuclease 1 as a cancer target has stimulated active development of inhibitory strategies:

  • Synthetic Lethality in Deoxyribonucleic Acid Repair-Deficient Cancers: High-throughput synthetic lethal screening in Saccharomyces cerevisiae revealed that Rad27 (yeast Flap Endonuclease 1 homolog) deficiency exhibits extensive synthetic lethal interactions, particularly with homologous recombination genes. This conserved vulnerability was validated in mammalian systems where Flap Endonuclease 1 inhibition selectively killed breast cancer gene 1/breast cancer gene 2-deficient cells. The breast cancer gene 2-mutant PEO1 ovarian carcinoma line demonstrated 5-fold greater sensitivity to Flap Endonuclease 1 inhibitor C8 compared to isogenic breast cancer gene 2-proficient PEO4 cells, confirming the synthetic lethal therapeutic window [2] [6].

  • Radiosensitization and Chemopotentiation: Flap Endonuclease 1 inhibitor FEN1-inhibitor 4 enhances ionizing radiation effects across breast cancer models through multifaceted mechanisms. Treatment increases radiation-induced double-strand breaks by 2.3-fold, extends gamma histone 2A.X foci persistence by >48 hours, and promotes mitotic catastrophe through G2/M arrest. Combined Flap Endonuclease 1 inhibition and radiation reduces clonogenic survival by 60-80% in triple-negative breast cancer models versus radiation alone [1] [3].

  • Reactive Oxygen Species Modulation: Flap Endonuclease 1 inhibition fundamentally alters cellular redox homeostasis by impairing the repair of reactive oxygen species-induced deoxyribonucleic acid damage. In triple-negative breast cancer models, Flap Endonuclease 1 knockdown increased arsenic trioxide-induced reactive oxygen species accumulation by 3.5-fold and depleted glutathione by 70%. This occurs through impaired nuclear factor erythroid 2-related factor 2 nuclear translocation, establishing Flap Endonuclease 1 as a redox regulation node [5].

  • Computational Inhibitor Discovery: Emerging computational pipelines (e.g., Goldilocks protocol) accelerate Flap Endonuclease 1 inhibitor development through virtual screening of compound libraries targeting protein-protein interaction interfaces. These approaches efficiently identify chemotypes like N-hydroxyurea derivatives that bind Flap Endonuclease 1’s hydrophobic wedge region, disrupting proliferating cell nuclear antigen recruitment and impairing deoxyribonucleic acid repair function [8].

Properties

CAS Number

2109805-87-8

Product Name

FEN1 Inhibitor C3

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)quinazoline-2,4-dione

Molecular Formula

C15H12N2O4

Molecular Weight

284.271

InChI

InChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3

InChI Key

BBJIIPZSHQTBLW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.